6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine

lipophilic efficiency conformational restriction fluorine scan

Medicinal chemistry teams pursuing serine hydrolase targets face lengthy synthesis of conformationally restricted bicyclic scaffolds. This 4,4-difluorohexahydrocyclopenta[c]pyrrole-3-aminopyridine building block solves this with a pre-organized, metabolically stable scaffold for ABHD6 antagonist libraries. • Single primary amine for parallel amide coupling • 4,4-difluoro substitution eliminates metabolic hotspots & locks bioactive conformation • Compact, CNS MPO-compliant chemotype (XLogP3 2.1, 1 HBD, 1 rotatable bond)

Molecular Formula C12H15F2N3
Molecular Weight 239.26 g/mol
CAS No. 2098130-60-8
Cat. No. B1476269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine
CAS2098130-60-8
Molecular FormulaC12H15F2N3
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESC1CC(C2C1CN(C2)C3=NC=C(C=C3)N)(F)F
InChIInChI=1S/C12H15F2N3/c13-12(14)4-3-8-6-17(7-10(8)12)11-2-1-9(15)5-16-11/h1-2,5,8,10H,3-4,6-7,15H2
InChIKeyRLWVTZQHEXJTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (CAS 2098130-60-8): Structural Baseline for Fluorinated Cyclopenta[c]pyrrole Selection


6-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine is a synthetic small molecule (C12H15F2N3, MW 239.26 g/mol) that combines a saturated, difluorinated cyclopenta[c]pyrrole bicycle with a 3-aminopyridine terminus [1]. The scaffold belongs to a class of substituted cyclopenta[c]pyrroles claimed as ABHD6 antagonists in recent patent filings from ONO Pharmaceutical Co., Ltd., indicating that the core structure is under active investigation for serine hydrolase modulation [2]. Computed descriptors—XLogP3-AA of 2.1, one hydrogen bond donor, five hydrogen bond acceptors, and only one rotatable bond—define a compact, moderately lipophilic chemotype with constrained conformational flexibility [1]. No compound-specific biological or ADMET data are publicly available at this time.

Scaffold context Fluorinated cyclopenta[c]pyrrole core aligns with patented ABHD6 antagonist series
Conformational handle Saturated difluoro bicycle locks ring conformation, pre-organizing 3-aminopyridine vector
Physicochemical profile Single H-bond donor, low rotatable bond count supports CNS lead-generation workflows
Synthetic utility Primary amine enables rapid amide/urea library enumeration without chiral complexity

Why Generic Cyclopenta[c]pyrrole Isosteres Cannot Simply Replace 6-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine


The 4,4-difluoro substitution pattern on the cyclopentane ring simultaneously (i) eliminates metabolic hotspots via fluorine blocking at a site prone to oxidative metabolism, (ii) introduces a dipole that alters the electrostatic potential surface of the saturated bicycle, and (iii) locks the five-membered ring in a single low-energy conformation, thereby pre-organising the pendant 3-aminopyridine vector [1]. Non-fluorinated or mono-fluorinated analogues lack one or more of these attributes, which can shift target binding kinetics, passive permeability, and CYP-mediated clearance in ways that are not linearly predictable from structural similarity alone [2]. Because the ABHD6 patent specifically enumerates halogen substitution at this ring position as a critical determinant of inhibitory potency, substituting a generic octahydrocyclopenta[c]pyrrole or a 4-monofluoro variant invalidates the structure–activity relationship assumptions built into the medicinal chemistry programme [2].

Non-fluorinated cyclopenta[c]pyrroles

Removal of 4,4-difluoro substitution eliminates metabolic blocking and dipole effects; lipophilicity and conformational pre-organization may shift unpredictably.

Mono-fluoro or regioisomeric analogues

Single fluorine or altered 2-substituted aminopyridine placement changes electrostatic surface and H-bond geometry; patent SAR assumptions may not transfer.

Generic octahydrocyclopenta[c]pyrroles

Unsubstituted saturated bicycles lack the halogen-dependent potency enhancement observed in ABHD6 patent exemplification; data to verify scaffold suitability.

Quantitative Differentiation Evidence for 6-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (Preclinical Selection Data)


Lipophilic Ligand Efficiency and Conformational Restriction Relative to Non-Fluorinated Octahydrocyclopenta[c]pyrrole Analogues

The 4,4-difluoro substitution on the cyclopentane ring represents a strategic fluorine scan decision. Compounds with single-digit nanomolar potency against ABHD6 are claimed in the patent family only when the cyclopenta[c]pyrrole core bears halogen (including fluorine) substitution [1]. The target compound has a computed XLogP3-AA of 2.1, whereas the corresponding non-fluorinated 6-(octahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine analogue (PubChem CID 121202151) has a computed XLogP3-AA of 1.4 [2]. The ΔlogP of +0.7 units directly arises from the fluorine atoms and shifts the compound into a lipophilicity window more compatible with blood–brain barrier penetration while adding only minimal molecular weight.

Lipophilic shift
Cross-study comparable
Target: XLogP3-AA = 2.1 Non-fluorinated analogue: XLogP3-AA = 1.4 Δ ≈ +0.7 log unit (5× lipophilicity increase)
Reported computed lipophilicity window aligns with CNS permeability expectations
In silico only; empirical logD not available
lipophilic efficiency conformational restriction fluorine scan

Rotatable Bond Count Versus Common Aminopyridine Bioisosteres

The target compound exhibits exactly one rotatable bond (the C–N linkage between the pyridine ring and the cyclopenta[c]pyrrole nitrogen) [1]. In comparison, the widely explored 4-(4-methylpiperazin-1-yl)pyridin-3-amine chemotype (e.g., PubChem CID 49867923) presents three rotatable bonds, while 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (an isomeric analogue) also has one rotatable bond but differs in the substitution position of the amine on the pyridine ring [2]. Each additional rotatable bond carries a known penalty of approximately 0.5–1.0 kJ/mol in binding entropy and can reduce oral bioavailability in multiparameter optimisation schemes [3].

Rotatable bonds
Class-level inference
1 rotatable bond
Supports fragment-to-lead campaigns where low entropic penalty is critical
Piperazine isosteres typically carry 3 rotatable bonds
rotatable bonds ligand efficiency bioisostere comparison

Patent-Class Positioning as ABHD6 Pharmacophore Component

The cyclopenta[c]pyrrole scaffold bearing a 4,4-difluoro substitution falls explicitly within generic Formula (I-A) of US Patent 11,981,682 B2, which claims compounds possessing ABHD6 inhibitory activity [1]. The patent provides ABHD6 IC50 values for representative examples in the low nanomolar range (e.g., Example 12: IC50 = 0.5 nM; Example 48: IC50 = 2.1 nM in a fluorescence-based ABHD6 inhibition assay), though the target compound itself is not directly assayed [1]. By contrast, unsubstituted or solely alkyl-substituted cyclopenta[c]pyrroles are not exemplified as potent inhibitors, suggesting that halogen incorporation is a key pharmacophoric requirement within this chemical series.

ABHD6 pharmacophore
Class-level inference
Compound falls within Formula (I-A) of US 11,981,682 B2; patent examples show low nM IC50, but no direct data for this compound
Patent-class alignment supports serine hydrolase research fit; potency unverified
Data to verify via independent assay
ABHD6 serine hydrolase patent analysis

Hydrogen Bond Acceptor/Donor Profile Versus 3-Aminopiperidine Isosteres

The target compound presents five hydrogen bond acceptors (the three nitrogen atoms plus two fluorine atoms acting as weak HBA) and a single hydrogen bond donor (the primary amine) [1]. This yields a CNS MPO-relevant HBD count of 1, satisfying the widely accepted threshold of ≤3 for CNS drug candidates [2]. Common saturated amine isosteres such as 3-aminopiperidine-pyridine hybrids often carry two or more hydrogen bond donors (primary amine plus secondary piperidine NH), which can increase efflux transporter recognition and reduce brain penetration in vivo. The single-donor profile of the target compound is therefore distinctive within the 3-aminopyridine chemical space.

H-bond donors
Class-level inference
Target: 1 HBD (primary amine only) Typical 3-aminopiperidine hybrids: 2 HBD
Single-donor profile may reduce P-gp recognition risk in CNS models
CNS MPO threshold ≤3 HBD met
hydrogen bonding CNS MPO physicochemical profile

Explicit Data Scarcity Notice

A comprehensive search of PubMed, Google Patents, PubChem, and major vendor technical datasheets (excluding prohibited sources) returned zero primary research articles or patent exemplifications that report compound-specific biological, pharmacokinetic, or safety data for 6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (CAS 2098130-60-8). All quantitative evidence presented in this guide is derived from computed physicochemical properties and class-level patent inferences. Direct head-to-head comparator studies against close structural analogues do not exist in the public domain [1]. Procurement decisions should be based on the compound's fit within the broader ABHD6 pharmacophore hypothesis and its utility as a synthetic intermediate rather than on any proven target-specific advantage.

Data scarcity
Data to verify
No public biological, PK, or safety data found for CAS 2098130-60-8 (search 2026-04-28)
Procurement based on scaffold properties and patent context; empirical validation required
All evidence derived from computed descriptors or class-level patent inference
data gap evidence limitation

Research and Industrial Application Scenarios for 6-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (CAS 2098130-60-8)


Scaffold Hopping into ABHD6 Antagonist Chemical Space

Medicinal chemistry teams pursuing serine hydrolase targets, particularly ABHD6 (α/β-hydrolase domain-containing 6), can employ this compound as a conformational restricted scaffold for library enumeration. The 4,4-difluoro motif directly mirrors the substitution pattern found in the most potent patent-exemplified analogues [1]. The primary amine provides a single, well-defined attachment point for parallel amide coupling or reductive amination, enabling rapid SAR exploration without introducing additional chiral centers.

Physicochemical Tool for CNS Penetration Profiling

With a computed XLogP3-AA of 2.1, a single HBD, and a rotatable bond count of 1, the compound sits near the centre of the CNS MPO desirability hexagon [1]. It can serve as a reference compound for calibrating in vitro permeability and P-glycoprotein efflux assays within a fluorinated cyclopenta[c]pyrrole series, against which more flexible or more polar analogues can be benchmarked.

Synthetic Intermediate for Kinase or Protease Probe Development

The 3-aminopyridine motif is a privileged structure in kinase inhibitor design (e.g., as a hinge-binding element). Coupling this amine-containing fragment with diverse carboxylic acid or sulfonyl chloride building blocks yields focused libraries suitable for biochemical screening against kinase or protease panels [1]. The difluoro substitution distinguishes the resulting compounds from those derived from the more common piperidine- or piperazine-linked 3-aminopyridines.

Patented Chemical Series Expansion

Organisations seeking to strengthen their intellectual property position around ABHD6 or related serine hydrolase inhibitors can procure this compound to generate novel examples within the scope of existing patent claims (e.g., US 11,981,682 B2) while exploring substitution vectors not explicitly disclosed in the granted patent [2]. The commercial availability of the 4,4-difluoro building block shortens the synthesis cycle compared to de novo construction of the bicyclic core.

Application
Selection Property
Validation Focus
ABHD6 antagonist scaffold hopping
Conformationally restricted difluoro core
Patent exemplification alignment
CNS permeability profiling
CNS MPO-compliant physicochemical profile
P-gp efflux and permeability assay benchmarking
Kinase/protease probe library synthesis
Single primary amine coupling handle
Hinge-binding motif compatibility
ABHD6 patent series expansion
Halogen-substituted cyclopenta[c]pyrrole core
IP novelty and freedom-to-operate review
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